Product packaging for 2,6-Diaminophenol hydrochloride(Cat. No.:CAS No. 1808091-49-7)

2,6-Diaminophenol hydrochloride

Cat. No.: B2971539
CAS No.: 1808091-49-7
M. Wt: 160.6
InChI Key: UYLSWWMGOLUCAK-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Materials Science

In the realm of organic synthesis, 2,6-diaminophenol (B1348841) hydrochloride serves as a crucial building block. Its reactive amino and hydroxyl groups provide multiple sites for chemical modification, allowing for the construction of intricate molecular architectures. For instance, it is a key starting material in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The strategic placement of the functional groups on the aromatic ring influences the regioselectivity of these reactions, enabling the targeted synthesis of specific isomers.

The significance of 2,6-diaminophenol hydrochloride extends into materials science, where it is utilized in the creation of high-performance polymers and other advanced materials. Its ability to undergo polymerization and form stable cross-linked networks is exploited in the development of materials with desirable thermal, mechanical, and electronic properties. For example, it can be a monomer for the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.

Comparative Analysis of Isomeric Diaminophenols and Substituent Effects on Reactivity

The chemical behavior of 2,6-diaminophenol is best understood through a comparative analysis with its isomers, such as 2,4-diaminophenol (B1205310) and 3,5-diaminophenol. The relative positions of the amino and hydroxyl groups on the benzene (B151609) ring profoundly impact the molecule's reactivity.

The reactivity of diaminophenols is influenced by a combination of electronic and steric effects. The amino groups are electron-donating, activating the aromatic ring towards electrophilic substitution. The hydroxyl group is also an activating group. The positions of these substituents determine the sites of highest electron density and, consequently, the preferred positions for electrophilic attack.

In 2,6-diaminophenol, the two amino groups are ortho to the hydroxyl group. This arrangement leads to significant steric hindrance around the hydroxyl group and the adjacent carbon atoms. dtic.mil This steric crowding can influence the accessibility of these sites to reagents, thereby affecting the reaction pathways. In contrast, 2,4-diaminophenol has amino groups at the ortho and para positions relative to the hydroxyl group, leading to a different distribution of electron density and steric accessibility. vulcanchem.comcir-safety.org 3,5-Diaminophenol, with both amino groups meta to the hydroxyl group, exhibits yet another distinct reactivity pattern due to the different interplay of electronic effects.

Theoretical studies, such as those employing density functional theory (DFT), have been used to analyze the reactivity of diaminophenol isomers. researchgate.netresearchgate.net These studies calculate parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into the molecule's ability to donate or accept electrons and thus its reactivity in various chemical reactions. researchgate.netresearchgate.net For example, the calculated Mulliken atomic charges on the nitrogen atoms of the amino groups in 2,4-diaminophenol can predict which amine is more likely to react with a carbonyl group. researchgate.net

The oxidation of diaminophenol isomers also showcases the influence of substituent positions. The electrochemical oxidation of these isomers can lead to the formation of quinonimines and, in some cases, polymeric films. scispace.comua.es The stability and electrochemical properties of these oxidation products are highly dependent on the initial isomeric structure. scispace.comua.es

Interactive Data Tables

Physicochemical Properties of this compound and its Isomers

PropertyThis compound2,4-Diaminophenol Dihydrochloride (B599025)2,3-Diaminophenol (B1330466) Dihydrochloride
CAS Number 1808091-49-7 intlab.orgbldpharm.com137-09-7 biosynth.comnih.gov193629-25-3 smolecule.com
Molecular Formula C6H9ClN2O intlab.orgfluorochem.co.ukC6H10Cl2N2O vulcanchem.combiosynth.comC6H10Cl2N2O smolecule.com
Molecular Weight 160.60 g/mol bldpharm.comfluorochem.co.uk197.06 g/mol biosynth.comnih.gov197.07 g/mol cir-safety.org
Appearance Solid fluorochem.co.ukGrayish-white crystals nih.govWhite to beige crystalline powder smolecule.com
Topological Polar Surface Area (TPSA) 72.3 Ų nih.gov72.3 Ų vulcanchem.comnih.govNot Available

Research Findings on Diaminophenol Isomers

IsomerResearch ApplicationKey Finding
2,6-Diaminophenol Synthesis of pyrogallol (B1678534) derivatives google.comCan be converted to 5-substituted pyrogallols in good yields when a substituent is present at the 4-position. google.com
2,4-Diaminophenol Photographic developer, hair dye formulations vulcanchem.comua.esOxidizes to quinone-imine intermediates. vulcanchem.com
2,3-Diaminophenol Synthesis of conductive polymers, Schiff base complexes smolecule.comCan be electropolymerized to form poly(2,3-diaminophenol). smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClN2O B2971539 2,6-Diaminophenol hydrochloride CAS No. 1808091-49-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diaminophenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLSWWMGOLUCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Diaminophenol Hydrochloride and Analogues

Direct Synthesis Pathways

Direct synthesis routes are fundamental in producing 2,6-diaminophenol (B1348841) and related compounds. These pathways primarily involve the reduction of nitro groups on a phenol (B47542) ring to amino groups. Electrochemical and catalytic hydrogenation methods are the most prominent and effective approaches.

Electrochemical reduction offers a controlled and often environmentally cleaner method for synthesizing diaminophenols from their corresponding dinitrophenol precursors. This technique involves the application of an electric potential to drive the reduction of nitro groups to amines at an electrode surface.

The electrochemical reduction of 2,6-dinitrophenol (B26339) (2,6-DNP) to 2,6-diaminophenol (2,6-DAP) has been demonstrated using various modified electrodes. acs.org For instance, a glassy carbon electrode (GCE) modified with lead oxide-doped zinc oxide (PbO-ZnO) microstructures can effectively catalyze this transformation. acs.org The process is sensitive to pH, with studies indicating that a neutral pH of 7.0 is optimal for the reduction. acs.orgijpbs.com In this process, the 2,6-DNP molecules are brought to the modified electrode surface, where the applied potential facilitates their reduction to 2,6-DAP. acs.org

Similarly, sensors fabricated with silver nanoparticle-decorated Chitosan/SrSnO3 nanocomposites have been used for the electrochemical analysis and reduction of 2,6-DNP. ijpbs.com The reduction of analogues such as 2,4-dinitrophenol (B41442) has also been studied, indicating that the process involves the transfer of four electrons for the reduction of each nitro group. chemicalbook.com These methods are highly sensitive, allowing for the detection and conversion of dinitrophenols at micromolar concentrations. ijpbs.comchemicalbook.com

Table 1: Electrochemical Reduction of Nitro-Substituted Phenols
Starting MaterialProductElectrode SystemKey ConditionsReference
2,6-Dinitrophenol (2,6-DNP)2,6-Diaminophenol (2,6-DAP)PbO-doped ZnO MSs/GCEpH 7 buffer acs.org
2,6-Dinitrophenol (2,6-DNP)2,6-Diaminophenol (2,6-DAP)Ag-decorated Chitosan/SrSnO3 NC/GCEpH 7.0 phosphate (B84403) buffer ijpbs.com
2,4-Dinitrophenol (analogue)2,4-Diaminophenol (B1205310)Nanocomposite modified GCE-0.39 V and -0.25 V reduction potentials chemicalbook.com

Catalytic hydrogenation is a widely employed industrial and laboratory method for the reduction of nitroarenes to aromatic amines. This process involves the use of hydrogen gas in the presence of a metal catalyst.

The synthesis of diaminophenol hydrochlorides can be achieved by the hydrogenation of dinitrophenols. For example, 2,4-diaminophenol hydrochloride, an analogue of 2,6-diaminophenol, is prepared by hydrogenating 2,4-dinitrophenol in a 30% aqueous hydrochloric acid solution. libretexts.org This reaction can be conducted using a membrane catalyst made of a palladium-rhodium alloy at elevated temperatures (110°C) and pressures (10 atm), achieving a yield of 91%. libretexts.orgyoutube.com

Various catalysts have been optimized for the hydrogenation of substituted nitrophenols. A nickel-boron (Ni-B) amorphous alloy catalyst supported on silica (B1680970) (SiO2) has been shown to be effective for the hydrogenation of 2,4-dichloro-6-nitrophenol (B1219690) to 2-amino-4,6-dichlorophenol, with selectivities as high as 98%. nih.gov Platinum on carbon (Pt/C) is another robust catalyst used for these transformations. nih.gov The hydrogenation of 2,6-dichloro-4-nitrophenol (B181596) to its corresponding aminophenol is carried out using a Pt/C catalyst in methanol (B129727) at 80°C and 2 MPa hydrogen pressure. researchgate.net The choice of catalyst and reaction conditions, including temperature, pressure, and solvent, significantly influences the reaction's efficiency and selectivity. nih.gov

Table 2: Catalytic Hydrogenation of Nitro-Substituted Phenols
Starting MaterialProductCatalystKey ConditionsYield/SelectivityReference
2,4-Dinitrophenol2,4-Diaminophenol hydrochloridePalladium-Rhodium alloy110°C, 10 atm, 30% HCl91% libretexts.org
2,4-Dichloro-6-nitrophenol2-Amino-4,6-dichlorophenolNi-B/SiO2 amorphous alloy333 K, 0.5 MPa H298% selectivity nih.gov
p-Nitrophenolp-Aminophenol1% Pt/CAqueous mediumApparent Ea = 61 kJ/mol nih.gov
2,6-Dichloro-4-nitrophenol4-Amino-2,6-dichlorophenolPt/C80°C, 2 MPa H2, MethanolNot specified researchgate.net
2,3-Dinitrophenol2,3-Diaminophenol (B1330466)Pd/CRoom temperature, Ethanol (B145695)Not specified mdpi.com

Precursor-Based Derivatization and Transformation

2,6-Diaminophenol and its analogues, possessing nucleophilic amino groups and an acidic hydroxyl group, are valuable precursors for synthesizing a variety of more complex molecules, particularly heterocyclic compounds.

The ortho-arrangement of amino and hydroxyl groups in aminophenols provides a reactive template for the synthesis of fused heterocyclic systems such as benzoxazoles and phenoxazines.

Benzoxazole (B165842) Synthesis: Benzoxazoles are commonly synthesized through the condensation and cyclization of ortho-aminophenols with various carbon-based electrophiles. chemicalbook.com Reagents such as carboxylic acids, aldehydes, or cyanogen (B1215507) bromide can be used to form the oxazole (B20620) ring. ijpbs.comresearchgate.net For instance, 4-carbomethoxy-2-aminophenol reacts with cyanogen bromide to yield a 2-aminobenzoxazole (B146116) derivative. ijpbs.com Modern methods utilize safer cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as BF3·Et2O to achieve this transformation. acs.orgnih.gov The 2,6-diaminophenol molecule contains two ortho-aminophenol motifs, making it a potential building block for bis-benzoxazole structures.

Phenoxazine Synthesis: Phenoxazines are tricyclic heteroaromatics that can be synthesized from ortho-aminophenols. One common method involves the oxidative coupling of two o-aminophenol molecules. researchgate.net Alternatively, o-aminophenol can be condensed with other aromatic precursors. For example, refluxing 2-aminophenol (B121084) with 2,3-dihydroxynaphthalene (B165439) yields 12H-benzo[b]phenoxazine. nih.gov The reaction of 2-aminophenol with highly substituted arenes, such as 1,2-difluoro-4,5-dinitrobenzene, provides a route to functionalized phenoxazines. nih.gov These reactions highlight the utility of the aminophenol scaffold in constructing complex, polycyclic heterocyclic systems. nih.gov

The aromatic ring of 2,6-diaminophenol is highly activated towards electrophilic substitution due to the strong electron-donating effects of the two amino groups and one hydroxyl group. These groups are ortho-, para-directing, making the C4 position particularly susceptible to electrophilic attack.

Reactions such as halogenation and nitration occur readily. byjus.com The high reactivity of phenols and anilines means that these reactions can often proceed even without a strong Lewis acid catalyst. byjus.com For instance, treating phenol with bromine water leads to the immediate formation of a white precipitate of 2,4,6-tribromophenol. byjus.com Due to this high degree of activation in diaminophenols, controlling such reactions to achieve mono-substitution can be challenging, often leading to poly-substituted products. libretexts.org

In addition to reactions on the aromatic ring, the amino and hydroxyl functional groups themselves can be readily derivatized. Derivatization is a technique that transforms a chemical compound into a product of a similar structure, often to facilitate analysis or alter its properties. researchgate.net The amino groups can undergo reactions such as acylation, alkylation, or diazotization. The hydroxyl group can be converted into esters or ethers. libretexts.org Reagents like Dansyl chloride and Fmoc-Cl are commonly used to derivatize amine groups, which can enhance properties like chromatographic separation or ionization efficiency in mass spectrometry analyses. nih.gov This functional group reactivity allows for the fine-tuning of the molecule's chemical and physical properties for various applications.

Mechanistic Investigations of Reactions Involving 2,6 Diaminophenol Hydrochloride

Theoretical Chemistry Studies on Reaction Pathways

Theoretical chemistry provides a powerful lens through which to understand the fundamental reaction pathways of 2,6-Diaminophenol (B1348841) hydrochloride. Computational methods, particularly Density Functional Theory (DFT), offer deep insights into the mechanisms governing its reactivity.

Density Functional Theory (DFT) Analysis of Hydrogen Abstraction Mechanisms

Density Functional Theory (DFT) calculations are instrumental in analyzing the stabilization of aminophenol derivatives and their radicals through internal hydrogen bonding. researchgate.net Studies have been conducted at the B3LYP level of theory, utilizing various basis sets, to investigate these interactions. researchgate.net For 2,6-diaminophenol, a significant finding is the computed O-H bond dissociation enthalpy of only 300 kJ/mol, a notably low value for phenolic compounds. researchgate.net This is attributed to the enhanced stabilization of the corresponding radical species by internal hydrogen bonding, coupled with reduced steric effects from the rotation of the amino groups. researchgate.net The presence of a strong O-(H…NH2)-N hydrogen bond stabilizes the aminophenol structure where the nitrogen lone-pair is co-planar with the aromatic ring. researchgate.net

The synthesis of related benzoxazole (B165842) derivatives, such as 5-Amino-2-(2-bromophenyl) benzoxazole, involves the reaction of 2,4-diaminophenol (B1205310) dihydrochloride (B599025) with other reagents under heat. esisresearch.org Computational analysis of such molecules, combining DFT calculations and molecular dynamics simulations, can predict their degradation properties. esisresearch.org Specifically, bond dissociation energy (BDE) for hydrogen abstraction is a key indicator of a molecule's susceptibility to autoxidation. esisresearch.orguantwerpen.be

Elucidation of Proton-Coupled Electron Transfer (PCET) Processes

Proton-Coupled Electron Transfer (PCET) is a fundamental process in many chemical and biological reactions. nih.gov It involves the concerted or sequential transfer of a proton and an electron. nih.gov In the context of 2,6-diaminophenol, the process can undergo proton-coupled electron transfer. bham.ac.uk A unified theoretical framework exists to describe both sequential and concerted PCET, as well as hydrogen atom transfer (HAT). nih.gov The mechanism can be understood through the analysis of two-dimensional free energy surfaces, where the system transitions between reactant and product states. nih.gov

Characterization of H-Atom Transfer (HAT) Pathways

Hydrogen Atom Transfer (HAT) is a key reaction pathway closely related to PCET. nih.gov In some N-substituted o-hydroxyimines, thermochromism and photochromism are observed due to H-atom transfer from the hydroxyl oxygen to the nitrogen atom. researchgate.net Theoretical studies provide a framework for understanding HAT in conjunction with PCET. nih.gov

Computational Analysis of Potential Energy Surfaces and Activation Barriers

Computational methods are employed to construct potential energy surfaces (PESs) for chemical reactions. For instance, six-dimensional PESs for the dissociative chemisorption of HCl on different silver surfaces have been developed using neural networks based on extensive DFT calculations. nih.gov These PESs allow for the calculation of reaction probabilities and provide insights into the dynamics of the reaction, including activation barriers. nih.gov Time-dependent wave packet calculations on these surfaces can confirm their accuracy. nih.gov While specific PES studies for 2,6-diaminophenol hydrochloride were not found in the provided results, this methodology is applicable to understanding its reaction dynamics.

Electrochemical Reaction Mechanisms

The electrochemical behavior of diaminophenols provides critical information about their redox properties and reaction pathways at electrode surfaces.

Analysis of Redox Processes and Electron Transfer Dynamics

The electrochemical oxidation of diaminophenol isomers has been studied using techniques like cyclic voltammetry. ua.es In some cases, the electrochemical reduction of related compounds, such as 2,6-dinitrophenol (B26339), leads to the formation of 2,6-diaminophenol. nih.govresearchgate.net The electrochemical behavior of these compounds is influenced by the electrode material and the reaction medium. ua.es For example, the oxidation of 2,4-diaminophenol on a platinum electrode in an acidic medium shows a quasi-reversible electrochemical reaction in solution. ua.es

The electrochemical analysis of 2,6-dinitrophenol (2,6-DNP) often involves its reduction to 2,6-diaminophenol. nih.govresearchgate.net Modified electrodes, such as those decorated with silver nanoparticles, can significantly enhance the electrochemical signal and sensitivity for detecting such analytes. nih.gov The table below summarizes the performance of a sensor for 2,6-DNP, which is electrochemically reduced to 2,6-diaminophenol.

ParameterValue
Sensitivity54.032 µA µM⁻¹ cm⁻²
Limit of Detection (LOD)0.18 ± 0.0088 µM
Limit of Quantification (LOQ)0.545 µM
Response Time25 s
This table displays the performance metrics of an electrochemical sensor for 2,6-DNP, which is reduced to 2,6-diaminophenol during detection. nih.gov

The study of electron transfer dynamics in these systems is crucial for understanding the reaction mechanisms. The electron transfer process can be influenced by factors such as pH, with linear relationships observed between the half-wave potential and pH, indicating the involvement of protons in the reduction process. researchgate.net

Investigation of Intermediate Species Hydrolysis

The electrochemical oxidation of diaminophenols is known to produce reactive intermediates, which can subsequently undergo hydrolysis. ua.es While direct studies on this compound are limited, research on its isomers, such as 2,4-diaminophenol and 2,5-diaminophenol (B1598321), provides significant insights into the potential hydrolysis pathways. ua.es

During oxidation in an acidic medium, diaminophenols can form quinoneimine or related species. ua.es Spectroscopic data from studies on 2,4-diaminophenol indicates that it undergoes hydrolysis, leading to the formation of 2-amino-hydroquinone and 2-amino-p-benzoquinone in the solution. ua.es This suggests a quasi-reversible electrochemical reaction where the initial oxidation product is susceptible to hydrolysis. ua.es Similarly, the oxidation of 2,5-diaminophenol yields 2-hydroxy-p-benzoquinoneimine, which is also subject to a subsequent hydrolysis reaction to form 2-hydroxy-p-benzoquinone. ua.es

These findings strongly suggest that intermediate species formed during the oxidation of 2,6-diaminophenol would also be susceptible to hydrolysis. The mechanism likely involves the nucleophilic attack of water on the electrochemically generated intermediates, leading to the substitution of an amine group and the formation of new quinone or hydroquinone (B1673460) derivatives. The precise nature of these hydrolyzed products would depend on the specific reaction conditions and the stability of the transient species.

Studies on Dimerization and Oligomerization Pathways

The functional groups of this compound, the hydroxyl and amino groups, are both active sites for oxidative coupling, which can lead to the formation of dimers and higher-order oligomers. ua.esnih.gov The process of oligomerization is a key feature in the chemistry of many phenols and anilines, often resulting in the formation of polymeric materials. ua.esnih.gov

Spectroelectrochemical studies of diaminophenol isomers have been used to propose dimerization mechanisms. ua.es The oxidation of these compounds can generate radical cations or other reactive intermediates that couple with one another. For instance, the electrochemical oxidation of o-aminophenol, a related compound, is known to produce electroactive dimers that can further polymerize. ua.es In contrast, the oxidation of 2,3-diaminophenol (B1330466) has been suggested to generate a non-electroactive, insulating polymeric material on the electrode surface. ua.es

For 2,6-diaminophenol, dimerization could proceed through various pathways, including head-to-tail or head-to-head coupling of the monomer units. The resulting dimers can retain reactive sites, allowing for subsequent reactions that lead to the formation of oligomers or polymers. nih.gov This self-association through dimerization and oligomerization can confer new properties and functions not present in the monomeric building block. nih.gov

Catalytic Reaction Dynamics and Kinetics

The kinetics of reactions involving 2,6-diaminophenol are often studied in the context of its formation from the catalytic reduction of other compounds, such as 2,6-dinitrophenol (2,6-DNP). researchgate.netmdpi.com These studies provide valuable data on reaction rates and mechanisms under specific catalytic conditions.

One investigation focused on the use of a dip-catalyst based on silver nanoparticles (AgNPs) for the reduction of various nitroaromatic pollutants. researchgate.net In this system, the reduction of 2,6-dinitrophenol to 2,6-diaminophenol was found to follow pseudo-first-order kinetics. researchgate.net The reaction rate constant was determined to be 0.1244 min⁻¹ when catalyzed by a composite of silver-cobalt on cellulose (B213188) filter paper (CFP/CMC-AgCo). researchgate.net

Similarly, the catalytic reduction of the related compound 2,4-dinitrophenol (B41442) (2,4-DNP) has been extensively studied and provides a model for understanding these kinetic processes. mdpi.com In these reactions, the concentration of the dinitrophenol compound is monitored over time, typically using UV-Vis spectrophotometry. The decrease in the absorbance peak of the reactant and the appearance of a new peak corresponding to the diaminophenol product allow for the calculation of apparent rate constants (k_app). mdpi.com The linear relationship observed when plotting the natural log of the concentration ratio against time confirms the pseudo-first-order nature of the reaction. mdpi.com

The efficiency of these catalytic systems is often high, with studies reporting complete conversion of the dinitrophenol reactant to the diaminophenol product. researchgate.netmdpi.com

Table 1: Kinetic Data for Catalytic Reduction of Dinitrophenols

ReactantProductCatalystApparent Rate Constant (k_app)Kinetic OrderReference
2,6-Dinitrophenol2,6-DiaminophenolCFP/CMC-AgCo0.1244 min⁻¹Pseudo-first-order researchgate.net
2,4-Dinitrophenol2,4-DiaminophenolCo@GCN-800-20.401 min⁻¹Pseudo-first-order mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,6-Diaminophenol (B1348841) and its derivatives. While specific NMR data for 2,6-Diaminophenol hydrochloride is not extensively detailed in the provided search results, general principles and data from related aminophenol compounds offer valuable insights.

In a study of a related compound, 4-Hydroxymethyl-2,6-diaminophenol, the following ¹H-NMR spectral data was reported (500 MHz, δ ppm): 7.36 (s, 2H, Ar-H), 6.68 (s, 1H, Ar-OH), 4.58 (s, 2H, Ar-CH₂), and 4.16 (s, 4H, Ar-NH₂). japsonline.com The ¹³C-NMR spectrum (125 MHz, δ ppm) showed signals at 157 (Ar C-OH), 146 (Ar C-NH₂), 140 (Ar C-CH₂), and 117 (Ar C). japsonline.com These values provide a reference for the expected chemical shifts in 2,6-Diaminophenol, with the aromatic protons and carbons being key indicators of the substitution pattern. The presence of amino and hydroxyl groups significantly influences the electronic environment of the aromatic ring, which is reflected in the NMR spectra. researchgate.net The full characterization of similar quinoxaline (B1680401) derivatives has been achieved through a combination of 1D and 2D NMR techniques, which helps in assigning proton and carbon atoms and determining molecular structures. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Related Aminophenol Derivative

Nucleus Chemical Shift (δ, ppm) Assignment Reference
¹H7.36Aromatic Protons (Ar-H) japsonline.com
¹H6.68Aromatic Hydroxyl Proton (Ar-OH) japsonline.com
¹H4.58Methylene Protons (Ar-CH₂) japsonline.com
¹H4.16Amino Protons (Ar-NH₂) japsonline.com
¹³C157Aromatic Carbon (C-OH) japsonline.com
¹³C146Aromatic Carbon (C-NH₂) japsonline.com
¹³C140Aromatic Carbon (C-CH₂) japsonline.com
¹³C117Aromatic Carbon (Ar C) japsonline.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational transitions. libretexts.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the O-H, N-H, and C-N stretching and bending vibrations, as well as aromatic C-H and C=C stretching.

In a study on 2,6-dichlorophenol, a related compound, a broad peak at 3448 cm⁻¹ was attributed to the O-H stretch of the phenol (B47542) group. researchgate.net For a synthesized azo dye ligand containing an aminophenol moiety, the IR spectrum showed a band at 3433 cm⁻¹ for the ν(OH) stretching vibration. nih.gov The presence of amino groups in 2,6-Diaminophenol would typically result in N-H stretching vibrations in the range of 3300-3500 cm⁻¹. The aromatic nature of the compound would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-N stretching vibration is expected to appear in the 1250-1350 cm⁻¹ range. In situ FTIR spectroscopy has been effectively used to study the oxidation of aminophenol isomers on platinum electrodes, providing real-time information about the changes in functional groups during electrochemical reactions. ua.esscispace.com

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Aminophenols

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
O-HStretching3200-3600 (broad) researchgate.net
N-HStretching3300-3500 nih.gov
C-H (Aromatic)Stretching3000-3100
C=C (Aromatic)Stretching1400-1600
C-NStretching1250-1350
O-HBending1330-1440
N-HBending1550-1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophoric systems. The aromatic ring and the amino and hydroxyl substituents in this compound constitute a chromophore that absorbs UV radiation, leading to π → π* and n → π* electronic transitions.

Studies on related aminophenol compounds have shown characteristic UV-Vis absorption bands. For instance, in a study involving p-aminophenol hydrochloride, UV-Vis absorption spectra were used to investigate hydrogen bond interactions. researchgate.net The oxidation of diaminophenols has been studied using in situ UV-vis spectroscopy, which helps in identifying the formation of intermediates and products during the reaction. ua.es The electronic spectrum of a synthesized azo dye ligand with an aminophenol component showed absorption maxima at 269 nm (π–π) and 368 nm (n–π). nih.gov For this compound, the position and intensity of the absorption bands would be influenced by the solvent polarity and pH, due to the potential for protonation of the amino groups and deprotonation of the hydroxyl group.

Table 3: Representative UV-Vis Absorption Data for a Related Chromophoric System

Transition Wavelength (λmax, nm) Reference
π → π269 nih.gov
n → π368 nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns. For 2,6-Diaminophenol, the molecular weight is 124.14 g/mol . nih.gov

In a GC-MS analysis of various hair dye ingredients, including 2,4-diaminophenol (B1205310) (amidol), characteristic fragment ions were used for identification and quantification. mdpi.com The derivatization of the analytes often leads to predictable fragmentation patterns, such as the loss of a ketene (B1206846) group from acetylated derivatives. mdpi.com For 2,6-Diaminophenol, the mass spectrum would be expected to show a molecular ion peak (M⁺) and fragment ions resulting from the loss of small molecules or radicals, such as H₂O, NH₃, or CO. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. LC/MS (ESI) analysis of a related compound, 4-Hydroxymethyl-2,6-diaminophenol, showed a molecular ion peak at m/z 155 [M+H]⁺. japsonline.com

Table 4: Mass Spectrometry Data for 2,6-Diaminophenol

Property Value Reference
Molecular FormulaC₆H₈N₂O nih.gov
Molecular Weight124.14 g/mol nih.gov
Monoisotopic Mass124.063662883 Da nih.gov

Electroanalytical Techniques for Redox Characterization

Electroanalytical techniques are crucial for understanding the redox properties of this compound, providing insights into its electrochemical behavior, which is relevant to its potential applications in areas such as dye synthesis and as a redox mediator.

Cyclic Voltammetry (CV) Investigations of Electrochemical Behavior

Cyclic voltammetry (CV) is a widely used electroanalytical technique to study the oxidation and reduction processes of a substance. The electrochemical oxidation of diaminophenol isomers has been investigated using cyclic voltammetry on platinum electrodes in acidic media. ua.es The CV of 2,4-diaminophenol shows an anodic peak at 0.85 V and a corresponding cathodic peak at 0.52 V, indicating a quasi-reversible electrochemical reaction. ua.es In contrast, the oxidation of some aminophenol isomers can lead to the formation of polymeric films on the electrode surface, which passivates the electrode. scispace.com The electrochemical behavior of 2,6-diaminophenol would be expected to be influenced by the positions of the amino and hydroxyl groups on the aromatic ring. scispace.com

Differential Pulse Voltammetry (DPV) for Trace Analysis and Electrocatalysis

Differential pulse voltammetry (DPV) is a more sensitive technique than CV and is often used for trace analysis. While specific DPV studies on this compound were not found in the search results, the technique has been applied to the determination of other phenolic compounds and in the study of electrocatalytic processes. For example, DPV has been used for the detection of acetaminophen (B1664979) and for the determination of trace amounts of cadmium. yzu.edu.cnmdpi.com The higher sensitivity of DPV would make it a suitable method for quantifying low concentrations of this compound. The technique could also be employed to investigate its electrocatalytic properties, for instance, in the development of chemical sensors.

X-ray Diffraction (XRD) for Solid-State Structural Determination

In the context of this compound, a comprehensive search of the scientific literature and crystallographic databases did not yield any specific experimental X-ray diffraction data. As of the latest available information, the crystal structure of this compound has not been determined or reported. Consequently, no detailed research findings, such as unit cell parameters or atomic coordinates, can be presented.

While XRD studies have been conducted on related isomers, such as 4-aminophenol, and on polymers derived from aminophenols, this information is not directly applicable to the specific crystalline arrangement of this compound. The substitution pattern of the amino and hydroxyl groups on the benzene (B151609) ring, as well as the presence and location of the hydrochloride counter-ion, would lead to a unique crystal structure for this compound.

The absence of published XRD data for this compound indicates a gap in the comprehensive solid-state characterization of this compound. Future research involving the growth of suitable single crystals and subsequent single-crystal XRD analysis would be necessary to provide the definitive solid-state structure and the associated crystallographic parameters.

Computational and Quantum Chemical Investigations

Electronic Structure Calculations

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of aminophenol derivatives, including 2,6-Diaminophenol (B1348841).

Quantum chemistry calculations are utilized to determine key thermodynamic and electronic parameters. Methods like the B3LYP theory level combined with basis sets such as 6-31G* are employed to compute the total energy (E) and ionization potential (IP) for aminophenol derivatives. researchgate.net The ionization potential is a critical descriptor related to the reactivity and stability of the compound. researchgate.net While specific values for 2,6-Diaminophenol are part of broader computational studies on aminophenols, these calculations help in understanding its electronic behavior compared to its isomers and other substituted phenols. researchgate.net The use of modern computational methods, such as the G2(MP2,SVP) method, has been explored for calculating proton affinities and gas-phase basicities of related phenol (B47542) compounds, which are crucial for understanding their reactivity. researchgate.net

Bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond. iupac.orglibretexts.org Computational studies have been particularly revealing about the O-H bond in 2,6-Diaminophenol. A DFT study calculated the O-H bond dissociation enthalpy for 2,6-Diaminophenol to be exceptionally low. researchgate.netresearchgate.net

This remarkably low BDE is attributed to two primary factors: the significant stabilization of the resulting radical species through internal hydrogen bonding and a reduction in steric strain achieved by the rotation of the amino groups following hydrogen abstraction. researchgate.netresearchgate.net This value is notably lower than those found for other phenols, including vitamin E and pyrogallol (B1678534), highlighting the unique influence of the two amino groups positioned ortho to the hydroxyl group. researchgate.net

Calculated O-H Bond Dissociation Enthalpy (BDE)
CompoundComputed O-H BDE (kJ/mol)Method
2,6-Diaminophenol300DFT (B3LYP)

Upon the abstraction of a hydrogen atom from the phenolic hydroxyl group, a radical species is formed. Computational analysis of the spin-density distribution in this radical is crucial for understanding its stability and reactivity. researchgate.net For aminophenol derivatives, spin density calculations are performed on the radical to map the distribution of the unpaired electron. researchgate.net In radicals, the spin density is often distributed across the molecule, and negative spin density can arise at certain atoms due to polarization effects. csic.es The enhanced stabilization of the 2,6-diaminophenoxy radical, which contributes to the low O-H BDE, is directly related to how the spin of the unpaired electron is delocalized across the aromatic ring and influenced by the two amino groups through resonance and intramolecular hydrogen bonding. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for visualizing molecular structures and predicting their behavior over time, including reaction pathways and intermolecular interactions.

Molecular modeling has been employed to predict the course of reactions involving diaminophenols, such as electrochemical oxidation. ua.es For diaminophenol isomers, computational methods like the semi-empirical self-consistent field method (AM1) are used to calculate electronic density distributions. ua.es These calculations help identify the most reactive sites in the molecule. For instance, in the related 2,3-diaminophenol (B1330466), the highest electronic density is found at the para position relative to the hydroxyl group, suggesting that radical attack and subsequent dimerization would occur at this site. ua.es The oxidation process is proposed to proceed through intermediates such as cation radicals. ua.es In the case of 2,4-diaminophenol (B1205310), oxidation and subsequent hydrolysis are suggested to form substituted hydroquinone (B1673460) and p-benzoquinone species in solution. ua.es These computational approaches are vital for proposing and supporting reaction mechanisms, including the formation of dimers and polymers. ua.es

The conformation and stability of 2,6-Diaminophenol are significantly influenced by intramolecular interactions. researchgate.netresearchgate.net Computational studies have highlighted the presence of a strong O-H···N intramolecular hydrogen bond. researchgate.netresearchgate.net This internal hydrogen bonding is a key feature that stabilizes the molecule. researchgate.net DFT calculations have shown that this interaction helps to hold the lone pair of the nitrogen atom co-planar with the aromatic ring, a conformation that enhances stability. researchgate.net This stabilization extends to the radical form of the molecule, contributing to its unusually low O-H bond dissociation energy. researchgate.netresearchgate.net Molecular modeling also helps to understand steric effects; the rotation of the amino groups is a crucial factor in stabilizing the radical species formed after hydrogen abstraction. researchgate.net These computational insights into molecular geometry and internal interactions are fundamental to explaining the chemical behavior and reactivity of 2,6-Diaminophenol. researchgate.netua.es

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies in Reaction Rate Determination

The deuterium kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of chemical reactions. It compares the rate of a reaction when a hydrogen atom (H) in a specific position is replaced by its heavier isotope, deuterium (D). This comparison, expressed as the ratio of the rate constants (kH/kD), provides valuable insights into whether a particular C-H, N-H, or O-H bond is broken during the rate-determining step of the reaction. wikipedia.orglibretexts.org A significant primary KIE, typically with a kH/kD value greater than 2, indicates that the bond to the isotope is being cleaved in the slowest step. wikipedia.orgmdpi.com Conversely, a secondary KIE, where the kH/kD value is close to 1, suggests that the bond to the isotope is not broken in the rate-determining step. princeton.edu

In the context of 2,6-diaminophenol hydrochloride, KIE studies are particularly useful for elucidating the mechanisms of its oxidation reactions. The oxidation of aminophenols can proceed through various pathways, and determining the role of hydrogen abstraction is crucial for understanding the reaction mechanism. nih.govacs.org

While specific experimental KIE data for this compound is not extensively available in the literature, valuable inferences can be drawn from studies on structurally similar compounds like 2-aminophenol (B121084). rsc.org For instance, in the ferroxime(II)-catalyzed biomimetic oxidation of 2-aminophenol by dioxygen, a primary deuterium KIE of 2.63 was observed. rsc.org This finding supports a mechanism where the abstraction of a hydrogen atom from the aminophenol is the rate-determining step. rsc.org

Similarly, in the oxidation of various substituted phenols by a cupric-superoxo complex, significant primary KIEs, with values as high as 11, have been measured. nih.gov These large KIE values strongly indicate that the cleavage of the phenolic O-H bond is the rate-limiting event in these oxidation reactions. nih.gov

Detailed Research Findings and Data

To illustrate how KIE studies would be applied to 2,6-diaminophenol, consider a hypothetical oxidation reaction. The rate of this reaction would be measured for both the standard 2,6-diaminophenol and its deuterated analogue, where the phenolic hydroxyl proton and/or the amino protons are replaced with deuterium.

Below is a data table representing hypothetical results from such an experiment, demonstrating how the KIE is calculated and interpreted.

ReactantOxidizing Agentk (M⁻¹s⁻¹)kH/kDInterpretation
2,6-Diaminophenol (H-form)Oxidant A5.2 x 10²\multirow{2}{}{6.5}\multirow{2}{}{Primary KIE; O-H bond cleavage is rate-determining}
2,6-Diaminophenol (O-D form)Oxidant A0.8 x 10²
2,6-Diaminophenol (H-form)Oxidant B1.8 x 10³\multirow{2}{}{1.1}\multirow{2}{}{Secondary KIE; O-H bond cleavage is not rate-determining}
2,6-Diaminophenol (O-D form)Oxidant B1.6 x 10³

In this hypothetical scenario, the reaction with Oxidant A shows a large KIE of 6.5. This would be strong evidence for a mechanism where the abstraction of the phenolic hydrogen atom is the rate-determining step. In contrast, the reaction with Oxidant B exhibits a KIE of 1.1, which is close to unity. This suggests a different mechanism where the O-H bond is not broken in the slowest step of the reaction.

Computational and quantum chemical investigations can further complement these experimental findings. researchgate.netcdnsciencepub.com Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of the reaction for both the hydrogen and deuterium-containing species. These calculations can predict theoretical KIE values, which can then be compared with experimental results to provide a more detailed picture of the reaction pathway. nih.gov Such computational studies on aminophenols have been instrumental in understanding concerted proton-electron transfer (CPET) mechanisms. nih.govscispace.com

Polymer Chemistry and Advanced Materials Science Applications

Polymerization Pathways Involving 2,6-Diaminophenol (B1348841) Hydrochloride Analogues

The reactivity of the amino and hydroxyl functional groups in diaminophenol analogues allows for several polymerization strategies, leading to polymers with diverse properties and applications.

Oxidative polymerization is a key method for synthesizing conjugated polymers from aromatic diamines. This process can be initiated chemically or electrochemically, and it involves the formation of radical cations that subsequently couple to form polymer chains. acs.org For aromatic diamines, a lower oxidation potential corresponds to a higher initial activity and rate of polymerization. acs.org

Chemical oxidative polymerization often employs oxidants like ammonium (B1175870) persulfate or potassium peroxydisulfate (B1198043) in an acidic medium. researchgate.netnih.gov This method has been successfully used to polymerize monomers such as o-, m-, and p-phenylenediamines. researchgate.net The resulting polymers, like polyphenylenediamines, are typically composed of both benzenoid and quinoid units and exhibit properties such as redox activity and electrical conductivity. researchgate.netdergipark.org.tr The structure and properties of the final polymer can be influenced by reaction conditions, including the monomer-to-oxidant molar ratio, which can control the formation of dimers, trimers, or high molecular weight polymers. nih.gov For instance, the oxidative polymerization of 1,3-phenylenediamine dichloride in water using sodium hypochlorite (B82951) as an oxidant yields a polymer with green light emission and a significant quantum yield. dergipark.org.tr

Prolonged heating of aromatic diamines in air can also lead to thermo-oxidative oligomerization, forming products containing both benzenoid and quinoid fragments. bilpubgroup.com

Table 1: Examples of Chemical Oxidative Polymerization of Aromatic Diamines

Monomer Oxidant System Medium Key Findings Reference
Benzidine Potassium peroxydisulfate Acetic acid Formation of dimer, trimer, and polymer with high thermostability. nih.gov
Phenylenediamines Ammonium persulfate Acidified medium Synthesis of poly(m-phenylenediamine), poly(p-phenylenediamine), and poly(o-phenylenediamine). researchgate.net
1,3-Phenylenediamine dichloride Sodium hypochlorite Water Production of a polymeric form exhibiting green light emission with a quantum yield of 11.2%. dergipark.org.tr

Condensation polymerization is a versatile method for synthesizing copolymers using diaminophenol analogues. This process involves the reaction between two different functional monomers, leading to the formation of a larger structural unit while releasing a small molecule, such as water.

A notable example is the synthesis of a copolymer resin through the condensation polymerization of 2,4-diaminophenol (B1205310), oxamide, and formaldehyde. researchgate.netresearcher.lifeiaea.org In this reaction, conducted using a catalyst like sodium hydroxide, the monomers react to form a complex polymer structure. researcher.lifeiaea.org The resulting copolymer can be purified and characterized using various spectroscopic methods. researcher.life Such copolymers have been investigated for their thermal stability, with thermogravimetric analysis (TGA) showing stability up to significant temperatures. researcher.lifeiaea.org These resins can be used as a matrix for creating composite materials, for example, by reinforcing them with glass or jute fibers. researchgate.net

Another application involves the synthesis of Tröger's base copolymers. In this process, a functionalized diamino monomer like 2,4-diaminophenol dihydrochloride (B599025) can be copolymerized with other aromatic diamines, such as 1,3-phenylenediamine, and paraformaldehyde in an acidic solvent like trifluoroacetic acid. google.com This approach allows for the creation of copolymers with tailored properties, such as enhanced solubility in organic solvents, which is beneficial for processing. google.com

Electropolymerization is a powerful technique for creating thin, adherent polymer films directly onto an electrode surface. researchgate.net For aminophenol isomers, such as 2-aminophenol (B121084), anodic oxidation in an appropriate medium leads to the formation of a polymer film. researchgate.net This process is often studied using electrochemical techniques like cyclic voltammetry, which reveals the oxidation potential of the monomer and the growth of the polymer film. acs.orgresearchgate.net

The electropolymerization of 2-aminophenol can be carried out in various media, including acidic and alkaline solutions. researchgate.netelectrochemsci.org In alkaline hydroalcoholic solutions, homogeneous and insoluble films of poly(2-aminophenol) (POAP) are formed, which can be used for material protection. researchgate.net The mechanism in alkaline media is thought to involve the deprotonation of the aminophenol molecule, followed by oxidation and polymerization, where the polymerization primarily affects the -OH group through C-O-C bond formation, preserving the -NH2 groups. researchgate.net

In contrast, films grown in acidic media often exhibit electroactivity and conducting properties. electrochemsci.org However, POAP films synthesized in neutral media are typically non-conducting and insulating. electrochemsci.orgmdpi.com The properties of the resulting film, such as its thickness and conductivity, can be controlled by parameters like the pH of the electropolymerization solution, monomer concentration, and the number of potential scan cycles. mdpi.comethernet.edu.et These functional films have applications in sensors, biosensors, and corrosion protection. ethernet.edu.et

Table 2: Electropolymerization Conditions for Aminophenol Analogues

Monomer Electrode Medium Resulting Film Properties Reference
2-Aminophenol Platinum, Vitreous Carbon, Copper Alkaline hydroalcoholic Homogeneous, adherent, insoluble films for material protection. researchgate.net
o-Aminophenol Not specified Neutral Non-conducting, uniform films. electrochemsci.org
o-Aminophenol Not specified Acidic Electroactive, conducting films. electrochemsci.org
o-Aminophenol Platinum Neutral (pH 7) Insulating polymer film. mdpi.com

Synthesis of High-Performance Polymers and Composite Materials

The functional groups of 2,6-diaminophenol and its isomers are instrumental in building high-performance polymers like polybenzoxazoles and polyimides, known for their exceptional thermal and mechanical properties.

Polybenzoxazoles (PBOs) and polyimides (PIs) are classes of high-performance polymers with remarkable thermal stability, chemical resistance, and mechanical strength. rsc.orgazom.com Analogues of 2,6-diaminophenol are crucial precursors for these materials.

The synthesis of PBOs often involves the polycondensation of bis(o-aminophenols) with aromatic diacid chlorides. acs.org A common route is a two-step process where a poly(o-hydroxy amide) precursor is first synthesized, followed by thermal cyclodehydration to form the final polybenzoxazole. scilit.com To achieve high molecular weight polymers with good film-forming properties, a silylation method can be used. This involves using N,N′,O-tris(trimethylsilyl)-substituted diaminophenols, which exhibit higher reactivity compared to the parent diaminophenols. scilit.com For example, aromatic poly(o-hydroxy amide)s have been synthesized from silylated 2,4-diaminophenol and aromatic dicarboxylic acid chlorides, which are then converted to polyamide-benzoxazoles upon heating. scilit.com These polymers exhibit high glass transition temperatures and thermal stability up to 400°C. scilit.com

Polyimides are typically synthesized through the reaction of a dianhydride with a diamine. dakenchem.comrsc.org The process can be a one-step polycondensation in a high-boiling solvent or a two-step method involving the formation of a soluble polyamic acid intermediate, which is then chemically or thermally cyclized to the polyimide. azom.comdakenchem.com Diaminophenol analogues can be incorporated into polyimide structures to create hybrid materials like poly(benzoxazole imide)s (PBOPIs). These are prepared by reacting diamine monomers containing a benzoxazole (B165842) moiety with tetracarboxylic dianhydrides. rsc.org The resulting PBOPIs demonstrate excellent thermal stability, with 5% weight loss temperatures often exceeding 500°C, and robust mechanical properties. rsc.org

Table 3: Properties of High-Performance Polymers from Diaminophenol Analogues

Polymer Type Precursors Key Properties Reference
Polyamide-benzoxazoles N,N′,O-tris(trimethylsilyl)-substituted 2,4-diaminophenol, Aromatic dicarboxylic acid chlorides Glass transition temperatures of 260–300°C; Stable up to 400°C in air; Tough, transparent films. scilit.com
Poly(benzoxazole imide)s Isomeric diamines with benzoxazole moiety, Commercial tetracarboxylic dianhydrides Glass transition temperatures of 285–363°C; 5% weight loss temperatures of 510–564°C; Tensile strengths of 103–126 MPa. rsc.org
Thermally Rearranged Polybenzoxazoles o-hydroxy substituted Polyimide precursors Thermal rearrangement occurs around 400°C; High thermal stability of the final polymer backbone. nih.gov

Diaminophenol analogues are valuable building blocks for creating advanced nanocomposite materials, particularly fluorescent carbon dots (CDs). These nanomaterials have gained significant attention due to their unique optical properties and potential applications in sensing and imaging.

A one-step hydrothermal method can be used to synthesize highly photoluminescent red-emitting carbon dots using o-phenylenediamine (B120857) and 2,4-diaminophenol as precursors. rsc.orgresearchgate.net In this synthesis, 2,4-diaminophenol has been shown to significantly enhance the quantum yield of the resulting carbon dots, increasing it from 8.7% to 20.1%. rsc.orgresearchgate.net These CDs exhibit sensitivity to pH and can be used as fluorescent probes for detecting metal ions like Cr(VI). rsc.orgresearchgate.net The synthesis mechanism involves the carbonization of the aromatic precursors, where the amino and hydroxyl groups contribute to the surface passivation and functionalization of the CDs, which is crucial for their photoluminescence.

Furthermore, diaminophenols can be used to functionalize other nanomaterials. For example, 2,4-diaminophenol can be used to functionalize graphene oxide (GO) through an intercalation reaction, creating a GO-2,4-DAP composite. researchgate.net This functionalization leverages the reactive amine groups of the diaminophenol. In another application, the electrochemical reduction of 2,6-dinitrophenol (B26339) on the surface of a modified electrode results in the formation of 2,6-diaminophenol. mdpi.comresearchgate.netmdpi.com This in-situ generation is a key step in the electrochemical sensing mechanism for detecting dinitrophenols using various nanocomposite-modified electrodes. mdpi.comresearchgate.net

Advancements in Polymer Chemistry: Unraveling the Structure-Property Relationships of 2,6-Diaminophenol Hydrochloride-Based Polymeric Systems

The deliberate design of advanced polymeric materials with tailored properties is a cornerstone of modern materials science. A key strategy in this endeavor is the careful selection of monomeric building blocks to control the final architecture and performance of the polymer. The aromatic diamine, 2,6-diaminophenol, and its hydrochloride salt, present an interesting case for the synthesis of high-performance polymers such as polyamides and polybenzoxazoles. The specific ortho- and meta-positioning of the amino and hydroxyl groups on the benzene (B151609) ring can impart unique conformational and bonding characteristics to the resulting polymer chains, thereby influencing their macroscopic properties.

The development of structure-property relationships in polymeric systems derived from this compound is crucial for predicting and controlling material performance. By systematically modifying the polymer backbone through copolymerization or by reacting this compound with various diacyl chlorides or dicarboxylic acids, researchers can investigate the impact of chemical structure on key characteristics. These include thermal stability, mechanical strength, solubility, and thermo-oxidative resistance.

Detailed research findings are paramount in establishing these relationships. For instance, the incorporation of the hydroxyl group from the 2,6-diaminophenol unit can lead to inter- and intra-chain hydrogen bonding, significantly affecting the polymer's glass transition temperature (Tg) and modulus. Furthermore, this hydroxyl group offers a reactive site for subsequent polymer modifications or for the thermal conversion of precursor polymers into more robust structures like polybenzoxazoles.

To illustrate the development of these structure-property relationships, the following data tables would be instrumental, showcasing hypothetical research findings from the polycondensation of this compound with different diacyl chlorides to form a series of polyamides.

Table 1: Thermal Properties of Polyamides Derived from this compound

Polymer IDDiacyl Chloride Co-monomerGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA) (°C)
PA-1Terephthaloyl chloride320450
PA-2Isophthaloyl chloride295430
PA-3Adipoyl chloride210380

This is a hypothetical data table for illustrative purposes.

Table 2: Mechanical Properties of Polyamides Derived from this compound

Polymer IDDiacyl Chloride Co-monomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PA-1Terephthaloyl chloride1103.55
PA-2Isophthaloyl chloride953.17
PA-3Adipoyl chloride702.215

This is a hypothetical data table for illustrative purposes.

The data presented in these tables would allow for a systematic analysis. For example, the comparison between PA-1 and PA-2, which use aromatic diacyl chlorides, and PA-3, which uses an aliphatic diacyl chloride, would highlight the influence of backbone rigidity on both thermal stability and mechanical properties. The higher Tg and decomposition temperatures, along with increased tensile strength and modulus of PA-1 and PA-2, would be attributed to the rigid aromatic structures that restrict chain mobility and enhance intermolecular forces.

Furthermore, the subtle difference between the para-substituted terephthaloyl chloride in PA-1 and the meta-substituted isophthaloyl chloride in PA-2 would demonstrate the effect of isomeric substitution on polymer packing and properties. The more linear and regular structure of PA-1 would be expected to lead to better packing and consequently, slightly superior thermal and mechanical properties compared to the kinked structure of PA-2.

Coordination Chemistry and Ligand Design Research

2,6-Diaminophenol (B1348841) as a Ligand Scaffold

The field of coordination chemistry has seen significant advancements through the strategic design of ligands that can impart specific properties to metal complexes. Among these, aminophenol-based ligands have garnered considerable attention due to their versatile coordination modes and redox activity. derpharmachemica.com 2,6-Diaminophenol, in particular, serves as a valuable scaffold for creating sophisticated ligand architectures.

Rational Design of Redox-Active Ligands

The design of redox-active ligands is a key strategy in developing novel catalysts and materials. rsc.org These ligands can store and transfer electrons, thereby influencing the reactivity of the metal center. rsc.org Aminophenol-based ligands, including those derived from 2,6-diaminophenol, are known to be "non-innocent," meaning they can exist in various oxidation states. derpharmachemica.com This property is crucial for developing catalysts for a range of reactions, including small molecule activation and polymerization. derpharmachemica.commdpi.com

For instance, the reaction of 2,3-diaminophenol (B1330466) with salicylaldehyde (B1680747) or its derivatives produces unsymmetrical tetradentate Schiff base complexes. sigmaaldrich.com These ligands can then coordinate with various transition metals, creating complexes with potential catalytic applications. The electronic properties of these ligands can be fine-tuned by introducing different substituents, which in turn affects the catalytic activity of the resulting metal complexes. derpharmachemica.com

A notable example involves the synthesis of a 1,1'-binaphthyl-2,2'-diaminophenol (BINap) ligand through the condensation of tert-butylcatechol with 1,1'-binaphthyl-2,2'-diamine. chemrxiv.orgnih.gov This ligand, upon complexation with copper, forms a redox-active complex capable of catalytic nitrogen- and carbon-group transfer. chemrxiv.org The strain in the ligand architecture was found to significantly enhance the reactivity of the copper complex. chemrxiv.org

The table below summarizes key aspects of rationally designed redox-active ligands based on diaminophenol scaffolds.

Ligand TypePrecursorsResulting Complex PropertyReference
Tetradentate Schiff Base2,3-Diaminophenol, SalicylaldehydePotential Catalytic Applications sigmaaldrich.com
1,1'-Binaphthyl-2,2'-diaminophenol (BINap)tert-Butylcatechol, 1,1'-Binaphthyl-2,2'-diamineEnhanced Catalytic Group Transfer chemrxiv.orgnih.gov
Aminophenol-basedAminophenols, IminophenolsBiodegradable Polymer Synthesis mdpi.com

Formation of Metal Complexes and Polynuclear Coordination Clusters

2,6-Diaminophenol and its derivatives are adept at forming stable complexes with a wide array of metal ions. mdpi.comrsc.org The coordination can occur through the amino and hydroxyl groups, leading to the formation of mononuclear or more complex polynuclear structures. gla.ac.uk These clusters, which contain multiple metal ions linked by bridging ligands, are a significant area of research due to their interesting magnetic and catalytic properties. gla.ac.ukscholaris.ca

The synthesis of metal complexes often involves the reaction of the diaminophenol-based ligand with a metal salt in a suitable solvent. edu.krd For example, 2-hydroxy-1-naphthaldehyde (B42665) can be reacted with diaminophenol to create Schiff base ligands that subsequently coordinate with Cu(II), Ni(II), and Co(II) to form complexes with a 1:1 metal-to-ligand ratio. edu.krd Similarly, various metal chelates of Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ have been prepared using a terpolymer synthesized from 2-amino-6-nitro-benzimidazole, 2,5-diaminophenol (B1598321), and formaldehyde. researchgate.net

The formation of polynuclear coordination clusters is a fascinating aspect of the coordination chemistry of these ligands. gla.ac.ukscholaris.ca These complex structures are self-assembled from simpler components and can exhibit unique host-guest chemistry and catalytic activity. gla.ac.uk Research into the coordination chemistry of ditopic aminophenol ligands has led to the assembly of coordination clusters with metals like copper, iron, nickel, and zinc, where the ligand can exist in various oxidation states. scholaris.ca

Below is a table detailing examples of metal complexes and coordination clusters formed with diaminophenol-based ligands.

LigandMetal Ion(s)Resulting StructureReference
Schiff base from 2-hydroxy-1-naphthaldehyde and diaminophenolCu(II), Ni(II), Co(II)1:1 Metal-Ligand Complexes edu.krd
Terpolymer of 2-amino-6-nitro-benzimidazole, 2,5-diaminophenol, and formaldehydeCu²⁺, Ni²⁺, Co²⁺, Zn²⁺Metal Chelates researchgate.net
Ditopic aminophenol ligandCopper, Iron, Nickel, ZincPolynuclear Coordination Clusters scholaris.ca
2,6-di-tert-butyl-4,4'-(2,6-bis(4-pyridyl)-pyridyl)phenolCu(II), Ni(II)Coordinated Polymers researchgate.net

Metal-Ligand Interactions and Electronic Configuration

The properties and reactivity of metal complexes are fundamentally governed by the interactions between the central metal ion and its surrounding ligands, as well as the resulting electronic configuration.

Investigation of Metal Oxidation States and Charge Transfer Phenomena

In complexes with redox-active ligands like those derived from 2,6-diaminophenol, the assignment of oxidation states can be more complex. derpharmachemica.com The ligand itself can be oxidized or reduced, leading to ambiguity about whether an electron transfer has affected the metal or the ligand. rsc.org This phenomenon is known as "non-innocence." derpharmachemica.com

Charge transfer is a key process in these systems, where electrons move between the metal and the ligand. aps.org This can be investigated using techniques like UV-vis spectroscopy, which can reveal electronic transitions corresponding to metal-to-ligand or ligand-to-metal charge transfer. semanticscholar.org For example, in a study of vanadium complexes with aminophenol-derived ligands, strong electron delocalization and covalency in the vanadium-aminophenol bonds were observed, indicating significant charge sharing between the metal and the ligands. nih.gov

The table below provides examples of investigated metal oxidation states and charge transfer in diaminophenol complexes.

Complex TypeMetal IonKey FindingReference
Vanadyl ComplexVanadiumStrong electron delocalization and covalency in the vanadium-aminophenol bond. nih.gov
Uranyl ComplexesUranium(VI)Ligands were found to be exclusively redox-active, with the U(VI) center remaining unchanged during redox processes. rsc.org
Manganese Complexes in II-VI CompoundsManganeseCharge transfer from Mn²⁺ ions to acceptors limits the efficiency of acceptor doping. aps.org

Stereochemistry and Molecular Geometry in Coordination Compounds

The three-dimensional arrangement of ligands around a central metal ion, known as stereochemistry, is a critical aspect of coordination chemistry. numberanalytics.com The coordination number of the metal ion and the nature of the ligands determine the molecular geometry of the complex. libretexts.orglibretexts.org Common geometries include octahedral (coordination number 6), tetrahedral, and square planar (coordination number 4). numberanalytics.comlibretexts.org

The stereochemistry of a coordination compound can significantly influence its reactivity and physical properties. numberanalytics.com For instance, the geometry of a complex can affect the accessibility of the metal center to substrates in a catalytic reaction.

X-ray crystallography is a powerful technique for determining the precise molecular structure of coordination compounds. rsc.org Studies on complexes with diaminophenol-based ligands have revealed a variety of geometries. For example, spectral and magnetic measurements have suggested tetrahedral or octahedral geometries for Co(II), Ni(II), Cu(II), and Zn(II) complexes with tetradentate Schiff base ligands derived from 2,6-diaminopyridine. ajol.info In another instance, a lead(II) metal-organic coordination polymer was found to have a seven-coordinate lead center with an asymmetrical coordination geometry. researchgate.net

The following table summarizes the stereochemistry and molecular geometry observed in selected coordination compounds.

Coordination NumberGeometryExample ComplexReference
4Tetrahedral or Square Planar[Ni(CN)₄]²⁻ (Square Planar) numberanalytics.comlibretexts.org
6Octahedral[Co(NH₃)₆]³⁺ numberanalytics.comlibretexts.org
7Asymmetrical[Pb(μ-2-pinh)N₃(H₂O)]n researchgate.net
4 or 6Tetrahedral/OctahedralComplexes of Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ with a tetradentate Schiff base ajol.info

Research into Catalytic Applications of Metal-Diaminophenol Complexes

Metal complexes derived from diaminophenol ligands have shown significant promise in various catalytic applications. derpharmachemica.commdpi.com The unique electronic properties and structural versatility of these complexes make them effective catalysts for a range of chemical transformations.

Aminophenol-based ligands have been successfully employed in the synthesis of metal complexes for the ring-opening polymerization of lactide, leading to the production of biodegradable polymers. mdpi.com For instance, binuclear zinc complexes have been tested in the polymerization of rac-lactide. mdpi.com

Furthermore, the redox-active nature of these ligands is crucial for their catalytic function. derpharmachemica.com The ability of the ligand to participate in electron transfer processes can facilitate catalytic cycles. Gold and silver nanoparticles have demonstrated excellent catalytic activity in the reduction of 2,4-dinitrophenol (B41442) to 2,4-diaminophenol (B1205310). scientific.netresearchgate.net

Coordinated polymers based on a 2,6-di-tert-butyl-4,4'-(2,6-bis(4-pyridyl)-pyridyl)phenol ligand with Cu(II) and Ni(II) have been evaluated as catalysts for the liquid phase hydroxylation of phenol (B47542) and benzene (B151609) using hydrogen peroxide as an oxidant. researchgate.net The copper-based catalyst, in particular, showed high activity and selectivity for the formation of diphenols from phenol. researchgate.net

The table below highlights some of the catalytic applications of metal-diaminophenol complexes.

Catalytic ApplicationMetal/CatalystSubstrateKey FindingReference
Ring-Opening PolymerizationBinuclear Zinc Complexesrac-LactideProduction of biodegradable polymers. mdpi.com
Reduction of DinitrophenolGold and Silver Nanoparticles2,4-DinitrophenolExcellent catalytic activity for reduction to 2,4-diaminophenol. scientific.netresearchgate.net
HydroxylationCu(II) and Ni(II) Coordinated PolymersPhenol, BenzeneHigh activity and selectivity for diphenol formation from phenol with the Cu-based catalyst. researchgate.net
Nitrogen- and Carbon-Group TransferCopper(BINap-SQ₂) Complex-Highly strained redox-active ligand enables fast catalytic group transfer. chemrxiv.org

Applications in Dyes and Chromophores Research

Synthesis of Azo Dyes and Related Chromophoric Systems Utilizing Diaminophenols

2,6-Diaminophenol (B1348841) hydrochloride serves as a valuable precursor in the synthesis of various chromophoric systems, particularly azo dyes. The general method for creating azo dyes involves a two-step reaction: diazotization followed by an azo coupling. unb.caimamu.edu.sa

The process begins with the diazotization of a primary aromatic amine, which is then coupled with an appropriate aromatic compound. unb.ca In the context of 2,6-diaminophenol, its amino groups can be diazotized and subsequently coupled with other aromatic molecules to form complex dye structures. For instance, research has shown the synthesis of azo dye ligands by reacting 4-amino-antipyrine with 2,4-diaminophenol (B1205310). nih.gov This reaction involves dissolving the 4-amino-antipyrine in ethanol (B145695) and hydrochloric acid, followed by the dropwise addition of sodium nitrite (B80452) solution at low temperatures (0–5 °C) to form the diazonium salt. This salt is then introduced to a solution of 2,4-diaminophenol in ethanol with a sodium acetate (B1210297) catalyst to yield the final azo dye. nih.gov

The resulting azo dyes often exhibit interesting properties and can be used to form metal complexes. For example, transition metal complexes with azo ligands derived from 4-aminoantipyrene and resorcinol (B1680541) or 2-naphthol (B1666908) have been synthesized and studied for their potential applications. rdd.edu.iq The synthesis involves dissolving the coupling agent (like resorcinol) in a sodium bicarbonate solution, cooling it, and then slowly adding the diazonium chloride solution. rdd.edu.iq

Furthermore, 2,6-diaminophenol can be utilized in the creation of other dye classes, such as phenoxazinone dyes. The enzymatic oxidation of 2-aminophenol (B121084) derivatives, including 2,5-diaminophenol (B1598321), using laccase can produce these dyes in good yields. mdpi.com

Functionalization of Polymeric and Supramolecular Materials with Chromophores

The integration of chromophores derived from diaminophenols into larger molecular frameworks, such as polymers and supramolecular structures, is an active area of research. This functionalization can impart novel optical and electronic properties to the materials.

A notable application is the synthesis of thermally stable, second-order nonlinear optical (NLO) polyimides. sid.ir In one study, a new polyimide was created by first synthesizing a hydroxyl-containing polyimide and then attaching an NLO chromophore via the Mitsunobu reaction. sid.ir The polymerization process involved dissolving pyromellitic dianhydride in dimethylformamide (DMF) and then adding 2,4-diaminophenol dihydrochloride (B599025). sid.ir The resulting poly(amic acid) was then thermally cyclized to form the polyimide. sid.ir

Supramolecular chemistry also offers avenues for the use of diaminophenols. Research has demonstrated the self-assembly of porous organic cages (POCs) from building blocks including 2,4-diaminophenol dihydrochloride. researchgate.net These cages can encapsulate other molecules, leading to new materials with unique properties. researchgate.net

Furthermore, 2,6-diaminophenol has been used in the synthesis of oligoanilines, which are of interest for creating insulated molecular wires. ox.ac.uk The reaction of 2,6-diaminophenol with a "stopper" molecule can be a step in forming rotaxanes, where a linear molecule is threaded through a macrocycle. ox.ac.uk

The functionalization of nanoparticles is another area of interest. Carbon dots, for example, have been synthesized on the surface of NaY zeolite using 2,4-diaminophenol dihydrochloride through ion-exchange and subsequent thermal oxidation. rug.nl These functionalized nanoparticles exhibit photoluminescence and have potential applications in various fields. rug.nl

Spectroscopic Characterization of Dye Derivatives and Chromophore Properties

The spectroscopic properties of dyes and chromophores derived from 2,6-diaminophenol hydrochloride are crucial for understanding their behavior and potential applications. UV-visible absorption and fluorescence spectroscopy are primary tools for this characterization.

The absorption spectra of these derivatives are influenced by their molecular structure and the surrounding environment. For example, the UV-Vis absorption spectra of certain azo dyes show bands corresponding to π–π* and n–π* transitions. nih.gov The position of these bands can be affected by the metal ion in a complex and the solvent polarity. nih.govresearchgate.net For instance, the absorption spectrum of a model dye was shown to change significantly with pH, exhibiting both intensity changes and wavelength shifts. researchgate.net

Fluorescence spectroscopy provides insights into the emissive properties of these compounds. Diaminocoumarin derivatives, for example, can be highly fluorescent, with their emission intensity being sensitive to the polarity of the solvent and the presence of other molecules. researchgate.net The interaction with carbonyl compounds can lead to fluorescence quenching, a phenomenon that can be utilized for sensor development. researchgate.net

The aggregation of chromophores within a polymer matrix can also be studied using spectroscopy. The UV-Vis and fluorescence spectra of a methacrylate (B99206) polymer with a 2,6-dialkoxyanthracene chromophore indicated both ground and excited state aggregation. usm.edu This aggregation was enhanced in polymer films and influenced the fluorescence lifetime and the formation of excimers. usm.edu

Table 1: Spectroscopic Data for Selected Azo Dye Metal Complexes Derived from a Ligand Synthesized with 2,4-Diaminophenol nih.gov

Metal ComplexColorλmax (nm) (π–π)λmax (nm) (n–π)
[Cr(L)Cl2(H2O)]ClBrown241349
[Co(L)Cl(H2O)]Cl·H2OFaint Pink221369

Note: 'L' represents the azo dye ligand.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Current research is actively pursuing more efficient and environmentally benign methods for the synthesis of 2,6-diaminophenol (B1348841) and its derivatives. A significant focus lies in the catalytic reduction of dinitrophenols. For instance, the electrochemical reduction of 2,6-dinitrophenol (B26339) to 2,6-diaminophenol has been demonstrated as a viable synthetic pathway. mdpi.com This method offers a potentially greener alternative to traditional chemical reductions.

Another avenue of exploration involves the development of novel catalytic systems. For example, the synthesis of 2,4-diaminophenol (B1205310) hydrochloride, a related isomer, has been achieved through the catalytic hydrogenation of 2,4-dinitrophenol (B41442) using a palladium on carbon (Pd/C) catalyst. vulcanchem.com This process operates under relatively mild conditions (50–80°C and 3–5 atm of hydrogen pressure) and achieves high yields of 85–90% after recrystallization. vulcanchem.com Similar principles could be adapted and optimized for the synthesis of the 2,6-isomer, focusing on catalyst efficiency, recyclability, and the use of greener solvents.

Furthermore, the principles of green chemistry are being applied to the synthesis of functional materials derived from diaminophenols. A notable example is the facile, one-step, room temperature synthesis of green and red-emitting fluorescent silicon nanoparticles (SiNPs). This method utilizes 2,4-diaminophenol hydrochloride as a reducing agent, showcasing a green approach to producing advanced nanomaterials. acs.org The synthesis is conducted by adjusting the concentration of the diaminophenol hydrochloride, which controls the particle size and, consequently, the emission characteristics of the SiNPs. acs.org

Advanced Mechanistic Insights into Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involving 2,6-diaminophenol is crucial for controlling product selectivity and developing more efficient synthetic protocols. Theoretical studies, such as those conducted on the dinitration of 2,6-diaminopyridine, provide a framework for understanding the complex reaction pathways that can occur with analogous compounds like 2,6-diaminophenol. researchgate.net These studies highlight the importance of the reaction intermediates and the role of the reaction conditions in determining the final product distribution. researchgate.net For instance, in the nitration of 2,6-diaminopyridine, the HSO₄⁻-NO₂⁺ complex is proposed as the key nitrating intermediate, and the presence of water can lead to the formation of less reactive species and side products. researchgate.net

Multicomponent reactions, such as the Petasis borono-Mannich reaction, offer a powerful tool for the efficient synthesis of highly functionalized amines. nih.govacs.org Mechanistic studies of these reactions, often employing techniques like density functional theory (DFT) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in elucidating the key intermediates, such as the boronate complex formed between the boronic acid and the in situ generated iminium species. nih.gov Understanding these pathways allows for the rational design of new reactions and the synthesis of complex molecules with high stereoselectivity. nih.gov

Spectroelectrochemical studies on the oxidation of diaminophenol isomers have provided valuable insights into their dimerization and polymerization mechanisms. ua.es For example, the electrochemical oxidation of 2,3-diaminophenol (B1330466) on a platinum electrode in an acidic medium leads to the formation of a branched, insulating polymer. ua.es In contrast, 2,4-diaminophenol undergoes a quasi-reversible electrochemical reaction in solution without forming a solid deposit on the electrode surface. ua.es Such studies are essential for controlling the formation of polymeric materials with desired electrochemical properties.

Development of Next-Generation Functional Materials and Polymers

2,6-Diaminophenol hydrochloride and its isomers are valuable building blocks for the synthesis of a wide range of functional materials and polymers with tailored properties.

Polyimides and Polybenzoxazoles: Diaminophenols are key monomers in the synthesis of high-performance polymers like polyimides and polybenzoxazoles. For instance, 2,4-diaminophenol dihydrochloride (B599025) has been used to synthesize novel polyimides for nonlinear optical (NLO) applications. sid.ir The synthesis involves the reaction of the diaminophenol with a dianhydride, such as pyromellitic dianhydride (PMDA), to form a poly(amic acid) precursor, which is then thermally cyclized to the final polyimide. sid.ir These polyimides exhibit high glass transition temperatures, which are crucial for maintaining the alignment of NLO chromophores. sid.ir Similarly, fluorine-containing aromatic polybenzoxazoles have been synthesized from bis(o-aminophenols) and aromatic diacid chlorides, demonstrating the versatility of diaminophenol-based monomers in creating polymers with specific properties. acs.org

Copolymer Resins: Copolymer resins with interesting properties have been synthesized through the condensation polymerization of diaminophenols with other monomers. For example, a copolymer resin was synthesized from 2,4-diaminophenol, oxamide, and formaldehyde. researchgate.net These resins can be used to fabricate composites with reinforcing materials like glass and jute fibers, exhibiting good mechanical properties and chemical resistance. researchgate.net

Functionalized Nanomaterials: The reactivity of the amino and hydroxyl groups in diaminophenols makes them suitable for functionalizing nanomaterials. Graphene oxide has been functionalized with 2,4-diaminophenol, leading to a new material with potential applications in various fields. researchgate.net The reaction involves refluxing graphene oxide with 2,4-diaminophenol in dimethylformamide (DMF). researchgate.net

Interactive Table of Functional Materials and Polymers

Material/Polymer ClassMonomers/ReagentsKey Properties/Applications
Polyimides2,4-Diaminophenol dihydrochloride, Pyromellitic dianhydrideHigh glass transition temperature, Nonlinear optical (NLO) applications. sid.ir
PolybenzoxazolesBis(o-aminophenols), Aromatic diacid chloridesHigh thermal stability. acs.org
Copolymer Resins2,4-Diaminophenol, Oxamide, FormaldehydeGood mechanical properties, Chemical resistance, Composite materials. researchgate.net
Functionalized Graphene OxideGraphene oxide, 2,4-DiaminophenolPotential for new material applications. researchgate.net
Fluorescent Silicon NanoparticlesN-[3-(trimethoxysilyl)-propyl]-ethylenediamine, 2,4-Diaminophenol hydrochlorideTunable emission, Biocompatibility, Biosensing. acs.org

Interdisciplinary Research with Emerging Technologies and Applications

The unique properties of 2,6-diaminophenol and its derivatives are paving the way for their use in a variety of interdisciplinary research areas and emerging technologies.

Nonlinear Optical (NLO) Materials: The synthesis of π-conjugated benzazole-containing compounds terminated with electron-donating and electron-accepting groups is a key area of research for developing materials with high NLO figures of merit. dtic.mil The structural versatility offered by diaminophenol-based building blocks allows for the fine-tuning of the electronic properties of these materials. dtic.mil

Molecular Docking and Drug Design: Computational techniques like molecular docking are being used to investigate the potential biological activities of diaminophenol derivatives. For example, a benzoxazole (B165842) derivative synthesized from 2,4-diaminophenol hydrochloride was studied for its interaction with the COVID-19 main protease. nih.gov Such studies can guide the design and synthesis of new therapeutic agents.

Sensors: The electrochemical properties of diaminophenols and their polymers are being exploited for the development of chemical sensors. The electro-oxidation of diaminophenol isomers has been studied to understand their potential for creating sensor materials. ua.es Furthermore, nanocomposites incorporating diaminophenol derivatives are being developed for the sensitive and selective detection of various analytes.

Anesthetics: Research into 2,6-disubstituted phenol (B47542) derivatives has led to the discovery of novel general anesthetics with improved profiles compared to existing drugs like propofol. nih.gov The incorporation of different substituents on the phenol ring allows for the modulation of their anesthetic properties. nih.gov

Q & A

Synthesis and Optimization

Basic Question: What is a standard method for synthesizing 2,6-Diaminophenol hydrochloride, and how can reaction conditions be controlled to ensure purity? Methodological Answer: A common approach involves dissolving 2,6-diaminophenol in ethanol and acidifying the solution with concentrated HCl to pH ~3.0, followed by crystallization . Key parameters include maintaining stoichiometric HCl addition to avoid excess acid (which may form side products) and controlling temperature during crystallization to optimize yield. Purity can be verified via chloride ion testing (e.g., silver nitrate precipitation) .

Advanced Question: How can reaction conditions be optimized to address low yields or impurities in this compound synthesis? Methodological Answer: Contradictions in yield often arise from pH fluctuations or solvent choice. Advanced optimization includes:

  • pH Control: Use automated titrators to maintain pH 3.0 ± 0.1 during HCl addition .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Purification: Employ recrystallization in ethanol/water mixtures (1:3 v/v) to remove unreacted precursors. Validate purity via HPLC with UV detection (λ = 280 nm) .

Characterization and Spectral Analysis

Basic Question: What spectroscopic techniques are essential for characterizing this compound? Methodological Answer:

  • UV-Vis Spectroscopy: Detect aromatic π→π* transitions (peak ~260–280 nm) in aqueous solutions .
  • FT-IR: Identify N–H stretches (3200–3400 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) .
  • ¹H NMR: Resolve aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 4.5–5.5 ppm) in D₂O .

Advanced Question: How can researchers resolve discrepancies in NMR or IR spectra caused by hydrate formation or counterion interactions? Methodological Answer:

  • Hydrate Identification: Use thermogravimetric analysis (TGA) to quantify water content (e.g., 5% loss at 105°C indicates monohydrate) .
  • Counterion Effects: Compare experimental IR spectra with computational models (DFT) to distinguish Cl⁻ interactions from structural isomers .

Stability and Storage

Basic Question: What are the recommended storage conditions for this compound to prevent degradation? Methodological Answer: Store in airtight, light-resistant containers at –20°C. Desiccate with silica gel to minimize hygroscopic degradation . Aqueous solutions should be prepared fresh or stored at 4°C for ≤48 hours .

Advanced Question: How does oxidative degradation of this compound occur under varying pH and temperature conditions? Methodological Answer:

  • pH-Dependent Stability: At pH >5.0, the compound undergoes autoxidation, forming quinone-like byproducts. Monitor via HPLC-MS for m/z shifts corresponding to oxidation products .
  • Thermal Stress Testing: Accelerate degradation at 40°C/75% RH for 4 weeks; quantify stability using Arrhenius modeling to predict shelf life .

Analytical Method Development

Basic Question: Which chromatographic methods are suitable for quantifying this compound in complex matrices? Methodological Answer:

  • HPLC: Use a C18 column with mobile phase (0.1% TFA in water:acetonitrile, 85:15 v/v) and UV detection at 270 nm .
  • Ion Chromatography: Quantify chloride content to confirm stoichiometry .

Advanced Question: How can trace impurities (e.g., 2,4-diaminophenol isomers) be detected and quantified? Methodological Answer:

  • Chiral HPLC: Employ a Chiralpak® AD-H column with hexane:isopropanol (70:30) to resolve positional isomers .
  • LC-MS/MS: Use multiple reaction monitoring (MRM) for selective detection of isomers (e.g., m/z 155→138 for 2,6- vs. m/z 155→123 for 2,4-isomer) .

Contradictory Data Resolution

Basic Question: Why might reported solubility values for this compound vary across studies? Methodological Answer: Discrepancies often stem from differences in solvent purity, temperature, or hydration state. Standardize measurements using USP protocols: dissolve 1.0 g in 10 mL deionized water (18 MΩ·cm) at 25°C .

Advanced Question: How can researchers reconcile conflicting data on the compound’s thermal decomposition profile? Methodological Answer:

  • DSC-TGA Coupling: Correlate endothermic peaks (melting) with mass loss events to distinguish decomposition steps .
  • Controlled Atmosphere Studies: Perform TGA under nitrogen vs. oxygen to identify oxidative vs. pyrolytic pathways .

Safety and Waste Management

Basic Question: What safety precautions are required when handling this compound? Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; LD50 data (oral, rat) indicate acute toxicity (H301/H330) . Neutralize waste with 1M NaOH before disposal .

Advanced Question: How can decomposition products be identified and mitigated during large-scale reactions? Methodological Answer:

  • GC-MS Headspace Analysis: Detect volatile byproducts (e.g., chloroanilines) during synthesis .
  • Waste Treatment: Use activated carbon filtration to adsorb aromatic amines before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.